molecular formula C21H17BrFN3O2S2 B2727524 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 850915-90-1

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2727524
CAS RN: 850915-90-1
M. Wt: 506.41
InChI Key: LEEZJVLILAHGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores in medicinal chemistry .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. An efficient approach to quinazolin-4(3H)-ones, which are structurally similar to the target compound, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another synthesis method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .

Scientific Research Applications

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A key study highlights the synthesis of classical and nonclassical analogs related to the compound, identifying them as potent dual inhibitors of human TS and DHFR. The classical analog demonstrated remarkable inhibitory potency, making it a significant focus for antitumor agent development. These findings underscore the compound's potential in cancer therapy, particularly in targeting enzymes essential for DNA synthesis and repair (Gangjee et al., 2008).

Central Nervous System Depressant Activity

Another aspect of research on derivatives of this compound explores their potential as central nervous system depressants. Synthesis and evaluation of certain derivatives have shown marked sedative actions, indicating their applicability in treating conditions associated with CNS hyperactivity (Manjunath et al., 1997).

Anticonvulsant Agents

Further research into the compound's derivatives examines their use as anticonvulsants. The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides and their evaluation against seizures in rats revealed moderate anticonvulsant activity. This opens up avenues for developing new treatments for epilepsy and related disorders (Severina et al., 2020).

Anticancer Agents

Another significant area of application is in the synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. These compounds have shown significant cytotoxicity against various cancer cell lines, indicating the potential for developing new cancer therapies (Hosamani et al., 2015).

Antimicrobial Profile

The compound and its derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of new Schiff bases and Thiazolidinone derivatives from related compounds have shown promising antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Fuloria et al., 2014).

properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN3O2S2/c22-14-3-7-16(8-4-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-1-5-15(23)6-2-13/h1-8H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEZJVLILAHGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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